molecular formula C9H5NO5 B12889168 4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide CAS No. 88258-47-3

4-Hydroxy-6,7-dioxo-6,7-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B12889168
CAS No.: 88258-47-3
M. Wt: 207.14 g/mol
InChI Key: CNNFCMNAXCDZFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the conversion of dihydroxyacetophenone derivatives into hydroxybenzofuranones, followed by further functionalization to introduce the carboxamide group . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to achieve high efficiency and yield. The scalability of the synthesis process is essential for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4,7-dioxo-4,7-dihydrobenzofuran-5-carboxamide stands out due to its specific structural features, such as the presence of both hydroxyl and carboxamide groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

88258-47-3

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

4-hydroxy-6,7-dioxo-1-benzofuran-5-carboxamide

InChI

InChI=1S/C9H5NO5/c10-9(14)4-5(11)3-1-2-15-8(3)7(13)6(4)12/h1-2,11H,(H2,10,14)

InChI Key

CNNFCMNAXCDZFO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=C(C(=O)C2=O)C(=O)N)O

Origin of Product

United States

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